Benzeneselenyl trifluoroacetate
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Overview
Description
Benzeneselenyl trifluoroacetate is an organoselenium compound with the molecular formula C8H5F3O2Se. It is known for its unique chemical properties, which make it valuable in various scientific research applications. The compound is characterized by the presence of a benzeneselenyl group attached to a trifluoroacetate moiety, contributing to its reactivity and versatility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzeneselenyl trifluoroacetate can be synthesized through several methods. One common approach involves the reaction of benzeneselenol with trifluoroacetic anhydride. The reaction typically occurs under mild conditions, often at room temperature, and yields this compound as the primary product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. The scalability of the reaction and the availability of starting materials like benzeneselenol and trifluoroacetic anhydride make it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Benzeneselenyl trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzeneseleninic acid derivatives.
Reduction: Reduction reactions can convert it to benzeneselenol.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Benzeneseleninic acid derivatives.
Reduction: Benzeneselenol.
Substitution: Various substituted benzeneselenyl compounds depending on the nucleophile used.
Scientific Research Applications
Benzeneselenyl trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s reactivity makes it useful in studying biological systems, especially in the context of selenium’s role in enzymatic processes.
Medicine: Research into selenium-containing compounds has implications for developing new pharmaceuticals, given selenium’s known antioxidant properties.
Industry: It is employed in the synthesis of specialty chemicals and materials, leveraging its unique reactivity and stability
Mechanism of Action
The mechanism by which benzeneselenyl trifluoroacetate exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes, which play crucial roles in redox reactions and antioxidant defense mechanisms. The trifluoroacetate group enhances the compound’s reactivity, facilitating its participation in various chemical transformations .
Comparison with Similar Compounds
Benzeneselenol: A precursor to benzeneselenyl trifluoroacetate, known for its reactivity and use in organic synthesis.
Trifluoroacetic Acid: Shares the trifluoroacetate moiety, widely used in organic synthesis as a reagent and solvent.
Benzeneseleninic Acid: An oxidation product of this compound, used in various chemical reactions.
Uniqueness: this compound stands out due to its combination of the benzeneselenyl and trifluoroacetate groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring both selenium’s biological activity and the chemical versatility of trifluoroacetate .
Properties
Molecular Formula |
C8H5F3O2Se |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
phenylselanyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H5F3O2Se/c9-8(10,11)7(12)13-14-6-4-2-1-3-5-6/h1-5H |
InChI Key |
GWCHWQUSOOABIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]OC(=O)C(F)(F)F |
Origin of Product |
United States |
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